

A Technical Guide to Neuropeptide FF (5-8): Sequence, Structure, and Function

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Compound of Interest

Compound Name: Neuropeptide FF (5-8)

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This document provides a comprehensive technical overview of the neuropeptide fragment, **Neuropeptide FF (5-8)**. It details its biochemical properties, receptor interactions, signaling pathways, and the experimental methodologies used for its characterization.

Introduction

Neuropeptide FF (NPFF) is a mammalian neuropeptide, first isolated from the bovine brain, known for its role as a pain-modulating agent, particularly its anti-opioid activities.^[1] The full-length peptide (FLFQPQRF-NH₂) is part of the broader RF-amide peptide family.^{[2][3]} NPFF and its related peptides exert their physiological effects by interacting with two G protein-coupled receptors (GPCRs), NPFF1 and NPFF2.^{[1][2][4]} These interactions are implicated in a wide array of physiological processes, including cardiovascular regulation, pain modulation, appetite, and hormonal control.^{[1][5]}

The C-terminal fragment, **Neuropeptide FF (5-8)**, represents a key structural motif of the parent peptide and retains biological activity. This guide focuses on the specific characteristics of this fragment.

Sequence and Structure

The primary structure of **Neuropeptide FF (5-8)** is a pentapeptide with the following amino acid sequence:

- Sequence: Gln-Pro-Gln-Arg-Phe-NH2 (Q-P-Q-R-F-NH2)[6][7][8]

Structural Features:

- Peptide Backbone: It consists of five amino acid residues linked by peptide bonds.
- C-Terminal Amidation: The C-terminus is amidated, a common post-translational modification for many neuropeptides that is often crucial for receptor binding and biological activity.
- Relationship to NPFF: It corresponds to the last four amino acids of the full-length Neuropeptide FF, with the N-terminal Phenylalanine (F) of the full peptide being position 1. The sequence QPQR-F-NH2 is a key region for receptor interaction.

Biochemical and Pharmacological Data

Neuropeptide FF (5-8) and its parent peptide have been characterized through various binding and functional assays. The following tables summarize key quantitative data for these peptides at their cognate receptors, NPFFR1 and NPFFR2.

Table 1: Binding Affinity of **Neuropeptide FF (5-8)**

Peptide	Receptor	Assay Type	Ki (nM)	Source
Neuropeptide FF (5-8)	Not Specified	Competition Binding	20.9	[6][7]

Table 2: Comparative Binding Affinities of Full-Length NPFF and Related Peptides

Peptide	Receptor	Assay Type	Kd (nM)	Ki (nM)	Source
Neuropeptide FF	Human NPFFR1	Radioligand Binding	1.13	[2]	
Neuropeptide FF	Human NPFFR2	Radioligand Binding	0.37	[2]	
Neuropeptide FF	Human NPFFR2	Competition Binding	0.30	[9]	
Human NPAF	Human NPFFR2	Competition Binding	0.22	[9]	
SQA-NPFF	Human NPFFR2	Competition Binding	0.29	[9]	
[125I]-EYF	Human NPFFR2	Radioligand Binding	0.06	[9]	

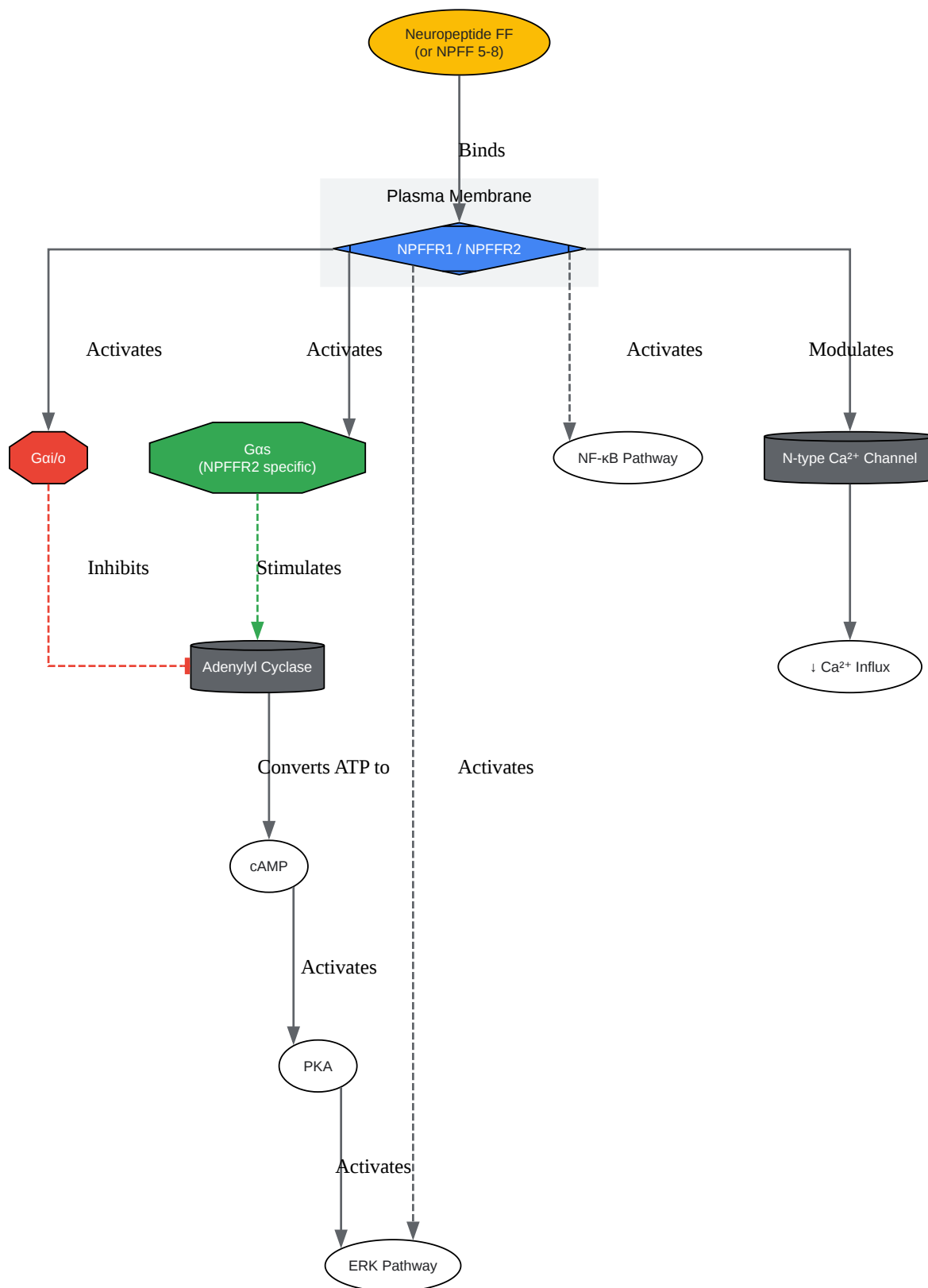
Signaling Pathways

The NPFF receptors, NPFF1 and NPFF2, are members of the GPCR superfamily.[4] Their activation by ligands such as Neuropeptide FF initiates intracellular signaling cascades that modulate neuronal activity.

The primary signaling mechanism involves coupling to G proteins.[4][5]

- **Gai/o Coupling:** Both NPFFR1 and NPFFR2 predominantly couple to inhibitory Gai/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11]
- **G α s Coupling:** In certain tissues, such as the mouse cerebellum and olfactory bulb, NPFFR2 can also couple to stimulatory G α s proteins, leading to an increase in adenylyl cyclase activity and cAMP production.[10][11]
- **Calcium Channel Modulation:** NPFF receptors are also known to couple to and regulate voltage-gated N-type Ca²⁺ channels.[4][5]

- Downstream Pathways: Activation of NPFF receptors can also stimulate the extracellular signal-regulated protein kinase (ERK) and nuclear factor kappa B (NF-κB) pathways.[12]



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NPFF Receptor Signaling Pathways

Experimental Protocols

The characterization of **Neuropeptide FF (5-8)** relies on standardized biochemical and pharmacological assays. Detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing **Neuropeptide FF (5-8)** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

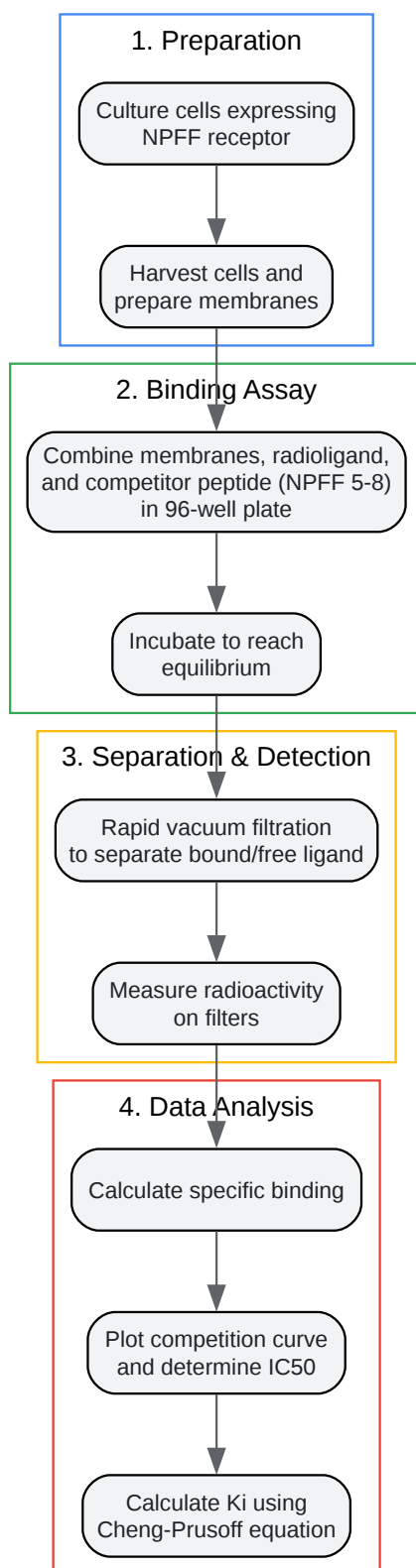
- **Resin Preparation:** Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin's amino group using a 20% piperidine solution in dimethylformamide (DMF).
- **Amino Acid Coupling:** Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA). Add this mixture to the deprotected resin.
- **Washing:** Thoroughly wash the resin with DMF to remove excess reagents.
- **Repeat Cycle:** Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Arg, Gln, Pro, Gln).
- **Final Deprotection:** After the final amino acid is coupled, perform a final Fmoc deprotection.
- **Cleavage and Deprotection:** Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
- **Purification and Analysis:** Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity via mass spectrometry.

Radioligand Competition Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to displace a known radiolabeled ligand.^[13]

- Cell Culture and Membrane Preparation:
 - Culture HEK293 or CHO cells stably expressing the human NPFFR1 or NPFFR2 receptor.
 - Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Perform a low-speed centrifugation to remove nuclei and cellular debris.
 - Pellet the cell membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in a binding buffer.
- Binding Reaction:
 - In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125 I]-EYF), and varying concentrations of the unlabeled competitor peptide (**Neuropeptide FF (5-8)**).
 - Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled NPFF).
- Incubation and Filtration:
 - Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
 - Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with cold buffer.
- Detection and Analysis:
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and calculate the K_i value using the Cheng-Prusoff equation.



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Radioligand Competition Binding Assay Workflow

cAMP Accumulation Assay

This functional assay measures the effect of a ligand on the intracellular second messenger cAMP.

- **Cell Seeding:** Seed CHO or HEK293 cells expressing the NPFF receptor of interest into a multi-well plate and grow to confluence.
- **Pre-incubation:** Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- **Ligand Treatment:** Add varying concentrations of **Neuropeptide FF (5-8)** to the wells.
- **Stimulation:** Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control. This stimulates cAMP production.
- **Incubation:** Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
- **Cell Lysis and Detection:** Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- **Data Analysis:** Plot the cAMP levels against the peptide concentration to determine the EC50 or IC50 for the inhibition of forskolin-stimulated cAMP production.

Conclusion

Neuropeptide FF (5-8) is a biologically active fragment of the parent NPFF peptide. Its defined sequence, Q-P-Q-R-F-NH₂, and its ability to interact with NPFF receptors underscore its importance as a tool for studying the NPFF system. The data and protocols presented in this guide provide a foundational resource for researchers engaged in neuropeptide pharmacology, GPCR signaling, and the development of novel therapeutics targeting pain and other neurological or physiological conditions modulated by the Neuropeptide FF system.

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